Cas no 55928-83-1 (3-Chloropyridazin-4-amine)
3-Chloropyridazin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloropyridazin-4-amine
- 3-Chloro-pyridazin-4-ylamine
- 4-Amino-3-chloropyridazine
- 4-Amino-3-chlorpyridazin
- 5-Amino-6-chlor-pyridazin
- QC-5790
- AKOS006329385
- DB-072069
- 4-Amino-3-chloro-pyridazine
- PB43057
- MFCD09834368
- SCHEMBL1056215
- 55928-83-1
- DTXSID00629356
- SY023508
- J-512332
- GS-3880
-
- MDL: MFCD09834368
- Inchi: 1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7)
- InChI Key: MCWXCHZBZFOHFB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CN=N1)N
Computed Properties
- Exact Mass: 129.00900
- Monoisotopic Mass: 129.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.80000
- LogP: 1.29340
3-Chloropyridazin-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-Chloropyridazin-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloropyridazin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191558-100mg |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 100mg |
$242.76 | 2023-09-01 | |
| Alichem | A029191558-250mg |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 250mg |
$372.40 | 2023-09-01 | |
| Alichem | A029191558-1g |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 1g |
$988.00 | 2023-09-01 | |
| Fluorochem | 092963-250mg |
3-Chloropyridazin-4-amine |
55928-83-1 | 95% | 250mg |
£522.00 | 2022-03-01 | |
| TRC | B405733-10mg |
3-chloropyridazin-4-amine |
55928-83-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B405733-50mg |
3-chloropyridazin-4-amine |
55928-83-1 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B405733-100mg |
3-chloropyridazin-4-amine |
55928-83-1 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM102257-1g |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 1g |
$657 | 2021-08-06 | |
| Chemenu | CM102257-5g |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 5g |
$1972 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902142-1g |
3-Chloropyridazin-4-amine |
55928-83-1 | 98% | 1g |
1,738.80 | 2021-05-17 |
3-Chloropyridazin-4-amine Suppliers
3-Chloropyridazin-4-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-Chloropyridazin-4-amine
Research Brief on 3-Chloropyridazin-4-amine (CAS: 55928-83-1): Recent Advances and Applications
3-Chloropyridazin-4-amine (CAS: 55928-83-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic routes, biological activities, and therapeutic potential.
One of the most notable advancements in the study of 3-Chloropyridazin-4-amine is its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Recent research has demonstrated that derivatives of 3-Chloropyridazin-4-amine exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in oncogenic signaling pathways. These findings suggest that this compound could serve as a promising scaffold for the design of next-generation kinase inhibitors with improved selectivity and efficacy.
In addition to its applications in oncology, 3-Chloropyridazin-4-amine has also been explored for its antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel pyridazine derivatives incorporating the 3-Chloropyridazin-4-amine moiety, which exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a lead candidate for the development of new antibiotics.
The synthetic versatility of 3-Chloropyridazin-4-amine has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and sustainable methods for its synthesis. For instance, a 2022 study in Organic Letters described a catalytic C-H functionalization approach that enables the direct amination of pyridazine derivatives, significantly reducing the number of synthetic steps and improving overall yield. Such innovations are expected to facilitate the large-scale production of 3-Chloropyridazin-4-amine and its derivatives for further pharmacological evaluation.
Despite these promising developments, challenges remain in the optimization of 3-Chloropyridazin-4-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling efforts have provided valuable insights into the molecular interactions of 3-Chloropyridazin-4-amine derivatives with their biological targets, paving the way for rational drug design.
In conclusion, 3-Chloropyridazin-4-amine (CAS: 55928-83-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its potential as a valuable building block for drug discovery. Future research should focus on addressing the current limitations and exploring novel derivatives to unlock its full therapeutic potential.
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